molecular formula NO2C6H4Cl<br>C6H4ClNO2 B041953 1-Chloro-4-nitrobenzene CAS No. 100-00-5

1-Chloro-4-nitrobenzene

Cat. No.: B041953
CAS No.: 100-00-5
M. Wt: 157.55 g/mol
InChI Key: CZGCEKJOLUNIFY-UHFFFAOYSA-N
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Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83°C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption.
4-Chloronitrobenzene is a C-nitro compound.

Mechanism of Action

Target of Action

1-Chloro-4-nitrobenzene (1C4NB) is primarily targeted by certain bacterial strains, such as the Comamonadaceae family . These bacteria utilize 1C4NB as a sole source of carbon, nitrogen, and energy . The compound also targets the blood system in humans and animals, causing damage through prolonged or repeated exposure .

Mode of Action

The mode of action of 1C4NB involves a two-step mechanism. The first step is the addition of a nucleophile, such as a hydroxide ion or water, to the aromatic ring . This is followed by the loss of a halide anion from the negatively charged intermediate . Under anaerobic conditions, 1C4NB is transformed into 2-amino-5-chlorophenol . This transformation indicates that there is partial reduction of the nitro group to the hydroxylamino substituent, followed by Bamberger rearrangement .

Biochemical Pathways

The biochemical pathways affected by 1C4NB involve the biodegradation of the compound by bacterial strains . The initial reactions in the biodegradation of 1C4NB result in the release of ammonia and chloride . The compound is further converted into 5-chloropicolinic acid .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . It is also toxic if swallowed or inhaled . The compound is considered to be a strong oxidant and reacts violently with combustible and reducing materials .

Result of Action

The result of the action of 1C4NB is the production of toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene when it decomposes on burning . It is also suspected of causing cancer .

Action Environment

The action of 1C4NB is influenced by environmental factors. For instance, the compound is combustible and can form explosive mixtures in air when finely dispersed . It is also important to prevent the dispersion of dust and to ensure adequate ventilation when handling the compound .

Biochemical Analysis

Biochemical Properties

It is soluble in boiling hot ethanol, ether, toluene, acetone, organic solvents, and carbon disulfide . It is sparingly soluble in cold alcohol and insoluble in water .

Cellular Effects

Exposure to 1-Chloro-4-nitrobenzene can cause various health effects. It can cause symptoms such as blue lips, fingernails and skin, dizziness, headache, nausea, vomiting, and weakness . Chronic exposure may cause liver and kidney damage . It can also cause damage to the blood system and liver through prolonged or repeated exposure .

Molecular Mechanism

It is known to be a strong oxidant and reacts violently with combustible and reducing materials . It is also known to cause DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound can cause a variety of effects over time. It is combustible and many reactions may cause fire or explosion . It gives off irritating or toxic fumes (or gases) in a fire .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. In a study with New Zealand White rabbits, groups of animals were given this compound doses by gavage, daily from day 7 to day 19 of gestation . All animals in the high dose group and one in the medium dose group died before day 19 of gestation .

Metabolic Pathways

After oral administration to rabbits, 21% of the dose was excreted in the urine as sulfates, 19% as glucuronides, 7% as mercapturic acids, 9% as free p-chloroaniline, 4% as conjugated p-chloroaniline and 2.8% as free p-chloronitrobenzene .

Transport and Distribution

It is known that it can penetrate the skin readily and dermal application produces the typical symptoms of intoxication and even death after higher doses .

Subcellular Localization

It is known that it can penetrate the skin readily , suggesting that it may be able to cross cell membranes and localize within cells.

Properties

IUPAC Name

1-chloro-4-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

CZGCEKJOLUNIFY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID5020281
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Molecular Weight

157.55 g/mol
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Physical Description

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor.
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F
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Flash Point

230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F
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Solubility

less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight
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Density

1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44
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Vapor Pressure

0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg
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Color/Form

Monoclinic prisms, Yellow crystals, Yellow, crystalline solid

CAS No.

100-00-5
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Melting Point

182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-nitrobenzene
Reactant of Route 2
1-Chloro-4-nitrobenzene
Reactant of Route 3
1-Chloro-4-nitrobenzene
Reactant of Route 4
1-Chloro-4-nitrobenzene
Reactant of Route 5
1-Chloro-4-nitrobenzene
Reactant of Route 6
1-Chloro-4-nitrobenzene
Customer
Q & A

Q1: What carcinogenic effects have been observed with 1-chloro-4-nitrobenzene?

A1: Studies have shown that administering this compound to mice through their feed led to the development of vascular tumors (hemangiomas or hemangiosarcomas) in both sexes. [] Additionally, male mice in the study developed hepatocellular tumors at lower doses, but not at higher doses. []

Q2: What other long-term toxic effects have been observed with this compound?

A2: Research in male Charles River rats and male and female HaM/lCR mice indicated that dietary administration of this compound led to tumors in the lungs of female mice, but only at higher doses. []

Q3: Is this compound considered a mutagen?

A3: While this compound itself has shown some mutagenic activity, studies suggest that its contamination with mononitrochlorobenzenes, specifically 1-chloro-2-nitrobenzene and this compound, significantly contributes to its overall mutagenic potential. [, ]

Q4: How is this compound released into the environment?

A4: this compound is an environmental pollutant primarily found in industrial wastewater due to its role as an intermediate in the synthesis of various industrial chemicals. [, ]

Q5: What is being done to mitigate the environmental risks posed by this compound?

A5: Researchers are exploring the use of various adsorbents to remove this compound from aqueous solutions. These include low-cost options like black tea leaves waste [] and single-walled carbon nanotubes, [] which have shown promising removal efficiencies.

Q6: What alternative compounds are being considered to replace this compound in industrial applications?

A6: While the provided research papers primarily focus on this compound itself, exploring alternative compounds with reduced environmental impact and similar functionalities is crucial. This area requires further research and development.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.56 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Researchers utilize various spectroscopic methods for characterizing this compound, including infrared (IR) spectroscopy, [, , ] 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, [, , , ] and mass spectrometry (MS). [, , , ]

Q9: How does this compound react with sodium sulfide and disulfide?

A9: The reaction of this compound with sodium sulfide and disulfide in N-methyl-2-pyrrolidone produces derivatives of poly(4-hydrazo-diphenylenedisulfide), leading to oligomeric products. [] This reaction involves the formation of paramagnetic species that can be studied using electron paramagnetic resonance (EPR) spectroscopy. []

Q10: Can this compound undergo nucleophilic substitution reactions?

A10: Yes, this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. Studies have investigated its reactions with various nucleophiles, such as alkoxides [, ] and amines, [, , , ] under different conditions.

Q11: How is computational chemistry used to study the reactions of this compound?

A11: Computational chemistry plays a crucial role in understanding the reaction mechanisms and transition states involved in reactions with this compound. For example, ab initio calculations have been employed to investigate the single-step and multistep mechanisms of SNAr reactions of halobenzenes and halonitrobenzenes with halide anions. []

Q12: Have any QSAR models been developed for this compound and its derivatives?

A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been developed for predicting the kinetic parameters of glutathione S-transferase (GST)-catalyzed conjugation reactions of this compound and its derivatives. These models utilize various physicochemical and computer-calculated molecular parameters, including charge distributions and energy values, to establish correlations with the kinetic data. [, ]

Q13: How does the position of the nitro group in chloronitrobenzenes affect their reactivity?

A13: The position of the nitro group significantly impacts the reactivity of chloronitrobenzenes in nucleophilic aromatic substitution reactions. Studies have shown that the ortho:para ratio for reactions with nucleophiles like t-butoxide is greater than unity, indicating a preference for para-substitution. []

Q14: What is the impact of substituents on the reactivity of this compound derivatives?

A14: The nature and position of substituents on the aromatic ring can significantly influence the reactivity of this compound derivatives. For instance, studies on glutathione S-transferase (GST)-catalyzed conjugation reactions have revealed that substrates with bulky substituents at the ortho-position generally exhibit high affinities for the active site of GST isoenzymes. []

Q15: How is this compound typically quantified in environmental samples?

A15: High-performance liquid chromatography (HPLC) is a common analytical technique for quantifying this compound in environmental samples. [, , ] This method allows for the separation and detection of the compound even at trace levels.

Q16: What electrochemical methods are used for detecting this compound?

A16: Electrochemical sensors based on modified electrodes have been developed for the sensitive detection of this compound. One such approach utilizes indium tin oxide (ITO) electrodes modified with β-cyclodextrin and silver nanoparticles, exploiting the host-guest interactions and enhanced electron transfer properties of the composite material. []

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